molecular formula C15H16F3NO4S B2862649 N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1795297-35-6

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2862649
CAS No.: 1795297-35-6
M. Wt: 363.35
InChI Key: AAAFQUAQNRKFLQ-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position of the benzene ring and a branched alkyl chain containing a furan-2-yl moiety, a hydroxyl group, and a methyl group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the furan ring may contribute to π-π interactions in biological systems.

Properties

IUPAC Name

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO4S/c1-14(20,9-12-5-3-7-23-12)10-19-24(21,22)13-6-2-4-11(8-13)15(16,17)18/h2-8,19-20H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAAFQUAQNRKFLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pharmacological Inhibitors of COL3A1 (Benzenesulfonamide Derivatives)

identifies several benzenesulfonamide-based inhibitors of COL3A1, a gene implicated in cancer metastasis.

Compound Name Substituents Key Features Activity Reference
N-(2-cyanoethyl)-4-hydroxy-N-phenyl-3-(trifluoromethyl)benzenesulfonamide Cyanoethyl, phenyl, hydroxy High polarity due to cyano group; phenyl enhances aromatic interactions Strong COL3A1 inhibition
N-cyclopropyl-4-hydroxy-3-(trifluoromethyl)benzenesulfonamide Cyclopropyl, hydroxy Compact cyclopropyl group improves membrane permeability Moderate activity
Target Compound Furan-2-yl, hydroxy, methyl Furan enhances electron-rich interactions; hydroxy improves solubility Inferred activity (based on structural similarity)

Key Observations :

  • The trifluoromethyl group is a common feature, enhancing binding affinity to hydrophobic pockets in target proteins.
  • The hydroxy group in all compounds likely facilitates hydrogen bonding with COL3A1 or related biomolecules .

Pesticidal and Agrochemical Benzenesulfonamides

lists benzenesulfonamides used as pesticides, providing a contrasting functional context:

Compound Name Substituents Application Reference
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Isopropoxy, trifluoromethyl Fungicide
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) Chlorophenyl, tetrahydrofuran Fungicide
Target Compound Furan-2-yl, hydroxy, methyl Unknown (pharmaceutical focus inferred)

Key Differences :

  • Pesticidal compounds prioritize halogenated (e.g., chloro) or ether-linked substituents for environmental stability and broad-spectrum activity.
  • The target compound’s hydroxy and methyl groups suggest a design optimized for mammalian bioavailability rather than environmental persistence.

Perfluorinated Benzenesulfonamides (Environmental and Industrial Context)

highlights perfluorinated benzenesulfonamides with extensive fluorination, often used in industrial applications:

Compound Name Fluorination Pattern Key Features Reference
Benzenesulfonamide, 4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-N-[3-(triethoxysilyl)propyl]- Multiple CF₃ and CF₂ groups High thermal/chemical stability; environmental persistence
Target Compound Single CF₃ group Lower bioaccumulation potential; pharmaceutical applicability

Key Contrasts :

  • Industrial perfluorinated analogs exhibit extreme fluorination for non-stick or surfactant properties, whereas the target compound’s single CF₃ group balances lipophilicity and metabolic clearance.

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